Deoxydihydrostreptomycin
Overview
Description
- Desoxymycin (or doxycycline) belongs to the tetracycline class of antibiotics.
- It is used to treat various bacterial and protozoal infections, including pneumonia, acne, chlamydia infections, pseudomembranous colitis, early-stage Lyme disease, cholera, gonorrhea, and syphilis.
- Desoxymycin can be administered orally or via injection .
Preparation Methods
- Synthesis: Desoxymycin is synthesized from oxytetracycline, which undergoes chemical modifications to remove the C6 hydroxyl group, resulting in doxycycline.
- Industrial production: Large-scale production involves fermentation of Streptomyces species, followed by extraction and purification .
Chemical Reactions Analysis
- Desoxymycin undergoes various reactions:
Oxidation: It can be oxidized at the C4a position.
Reduction: Reduction of the keto group at C11 yields the corresponding alcohol.
Substitution: Substitution reactions occur at various positions.
- Common reagents include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and acid/base catalysts.
- Major products depend on the specific reaction conditions .
Scientific Research Applications
Medicine: Desoxymycin is widely used due to its broad-spectrum activity against bacteria. It treats infections and prevents malaria.
Biology: Researchers use it to study protein synthesis inhibition and bacterial resistance mechanisms.
Chemistry: Desoxymycin serves as a model compound for drug development.
Mechanism of Action
- Desoxymycin binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing aminoacyl-tRNA from binding to the A site.
- It disrupts bacterial growth and prevents translation of essential proteins .
Comparison with Similar Compounds
- Desoxymycin’s uniqueness lies in its favorable pharmacokinetics, including good oral absorption and long half-life.
- Similar compounds include tetracycline, minocycline, and oxytetracycline .
Properties
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQATQQNXCPTLL-PQMJGINDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34520-86-0 (sulfate) | |
Record name | Deoxydihydrostreptomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90948962 | |
Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-49-7 | |
Record name | Deoxydihydrostreptomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26086-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxydihydrostreptomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYDIHYDROSTREPTOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?
A1: this compound, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]
Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?
A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.
Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?
A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.
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